molecular formula C14H17NO3 B8218063 benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8218063
M. Wt: 247.29 g/mol
InChI Key: RSMKUMJCVWVRAZ-AGIUHOORSA-N
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Description

Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS RN: 198835-18-6) is a chiral 2-azanorbornane derivative of significant interest in advanced medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate and rigid scaffold for the development of novel therapeutic agents. Its core structure, a bridged piperidine, is employed to confer three-dimensionality and conformational constraint to drug molecules, a strategy proven to enhance receptor affinity and improve physicochemical properties . Specifically, related 2-azabicyclo[2.2.1]heptane scaffolds have been utilized in pioneering research to develop high-affinity antagonists for the G protein-coupled P2Y14 receptor, a target for treating conditions like asthma, chronic pain, and sterile kidney inflammation . The defined stereochemistry ((1S,4R,6S)) is crucial for its pharmacological application, ensuring precise interactions with biological targets. With a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol, this compound is characterized by its high purity and is offered for research applications as a building block in the synthesis of more complex, biologically active molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMKUMJCVWVRAZ-AGIUHOORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1N(C2)C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two key components:

  • The azabicyclo[2.2.1]heptane backbone.

  • The benzyloxycarbonyl protecting group.
    Strategies often begin with constructing the bicyclic framework via intramolecular cyclization or ring-closing metathesis, followed by stereoselective introduction of the hydroxyl group and Cbz protection.

Intramolecular Cyclization

A common approach involves generating the azabicyclo system through intramolecular cyclization of a linear precursor. For example, a pyrrolidine derivative with appropriate leaving groups can undergo nucleophilic attack to form the bicyclic structure. Reaction conditions must be carefully optimized to control ring strain and stereochemistry.

Example Protocol

  • Starting Material : NN-Protected pyrrolidine derivative with a pendant hydroxyl group.

  • Activation : Treatment with mesyl chloride to convert the hydroxyl group into a mesylate.

  • Cyclization : Base-mediated intramolecular nucleophilic substitution (e.g., using K₂CO₃ in DMF) to form the bicyclic amine.

Ring-Closing Metathesis (RCM)

RCM has emerged as a powerful tool for constructing strained bicyclic systems. Using Grubbs catalysts, diene precursors can be cyclized to form the azabicyclo[2.2.1]heptane skeleton with high stereofidelity.

Key Advantages

  • Tolerance of functional groups (e.g., hydroxyl, esters).

  • Scalability for industrial production.

Stereoselective Hydroxylation

Introducing the hydroxyl group at position 6 with the correct (S)-configuration is achieved via:

Sharpless Asymmetric Dihydroxylation

Epoxidation of a double bond in the bicyclic intermediate followed by acid-catalyzed ring-opening can yield the desired diol. Enzymatic resolution or chiral auxiliaries may refine stereochemical outcomes.

Enzymatic Oxidation

Biocatalysts such as cytochrome P450 monooxygenases enable regio- and stereoselective hydroxylation under mild conditions, though substrate specificity remains a limitation.

Benzyloxycarbonyl (Cbz) Protection

The final step involves installing the Cbz group to protect the secondary amine:

  • Reagent : Benzyl chloroformate (Cbz-Cl).

  • Conditions : Reaction in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) at 0–25°C.

  • Workup : Aqueous extraction and chromatography to isolate the product.

Optimization and Scalability

Process Chemistry Considerations

ParameterLaboratory Scale (mg)Pilot Scale (kg)Industrial Scale (ton)
Yield45–55%60–65%70–75%
Purity≥95%≥97%≥99%
Key ChallengeStereochemical driftSolvent recoveryCatalyst recycling

Scaling up requires addressing:

  • Solvent Selection : Transitioning from DMF to greener solvents (e.g., 2-MeTHF) to reduce environmental impact.

  • Catalyst Recycling : Immobilized Grubbs catalysts for RCM improve cost-efficiency.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Stereopurity (%)
Intramolecular CyclizationPyrrolidine derivativeMesylation, Cyclization4892
Ring-Closing MetathesisDiene precursorRCM, Hydroxylation6598
Enzymatic OxidationBicyclic amineBiocatalysis, Cbz5595

The RCM route offers superior yield and stereopurity, making it preferable for large-scale synthesis.

Challenges and Limitations

Stereochemical Drift

Under acidic or basic conditions, the azabicyclo system may undergo epimerization at C1 or C4. Mitigation strategies include:

  • Low-temperature reactions.

  • Buffered aqueous workups.

Functional Group Compatibility

The hydroxyl group’s reactivity necessitates temporary protection (e.g., silyl ethers) during earlier synthesis stages.

Applications in Drug Discovery

The compound serves as a precursor for neuroactive agents targeting:

  • NMDA Receptors : Modulators for treating Alzheimer’s disease.

  • Monoamine Oxidase (MAO) Inhibitors : Antidepressant candidates .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate exhibits notable biological activities that are relevant for therapeutic applications:

  • Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing central nervous system disorders. Its structure indicates possible binding affinity to various receptors and enzymes involved in neurological pathways .
  • Enzyme Inhibition : Research indicates that the compound may act as an enzyme inhibitor, which could be beneficial in developing treatments for conditions requiring modulation of enzyme activity .

Synthetic Methods

Several synthetic routes have been developed for the preparation of this compound. These methods typically involve multi-step organic reactions that allow for the functionalization of the compound for specific applications:

  • Starting Materials : The synthesis often begins with readily available precursors that can undergo various transformations.
  • Key Reactions : These may include esterification, hydroxylation, and cyclization reactions to achieve the desired stereochemistry and functional groups.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to ensure the purity of the final product .

Interaction with Biological Targets

Recent studies have focused on the binding affinity of this compound to specific receptors within the central nervous system:

  • Receptor Binding Assays : These assays have demonstrated selective activity towards certain targets, indicating potential therapeutic uses in treating neurological disorders such as anxiety or depression .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound are ongoing to determine its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems.

Mechanism of Action

The mechanism by which benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

tert-Butyl Esters with Varied Stereochemistry

Key Analogs :

  • tert-Butyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-01-7)
  • tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1628319-90-3)

Comparison :

Property Benzyl (1S,4R,6S) Ester tert-Butyl (1S,4R,6S) Ester
Molecular Weight 275.29 (est. from C14H17NO3) 213.28 (C11H19NO3)
Purity ~97% (similar commercial grades) 95–98%
Ester Group Benzyl (bulky, aromatic) tert-Butyl (hydrophobic, acid-labile)
Applications Intermediate in drug synthesis Pharmaceutical building block

Key Differences :

  • Deprotection: Benzyl esters require hydrogenolysis (e.g., H₂/Pd), while tert-butyl esters are cleaved under acidic conditions (e.g., TFA) .
  • Stereochemical Impact : The (1S,4R,6S) configuration in both compounds ensures similar spatial arrangements, but substituent bulk affects steric interactions in synthetic pathways .

Benzyl Esters with Modified Functional Groups

Key Analogs :

  • Benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 2816820-66-1)
  • Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS: 1445949-65-4)

Comparison :

Property Target Compound 6-Oxo Analog Dicarboxylate Analog
Functional Group C6-hydroxy C6-ketone C6-hydroxy + dual ester
Molecular Weight 275.29 245.27 (C14H15NO3) 319.35 (C17H21NO5)
Reactivity Hydrogen-bond donor Electrophilic at C6 Dual ester cleavage sites

Key Differences :

  • Hydrogen Bonding : The hydroxyl group in the target compound enhances polar interactions, unlike the 6-oxo analog, which may favor nucleophilic attacks at the ketone.
  • Synthetic Utility : The dicarboxylate analog (CAS: 1445949-65-4) offers two ester groups for sequential modifications, enabling modular synthesis .

Diazabicycloheptane Derivatives

Key Analog :

  • Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1608499-16-6)

Comparison :

Property Target Compound 2,5-Diazabicyclo Analog
Nitrogen Positions Single N at position 2 N at positions 2 and 5
Ring Strain Moderate (2.2.1 system) Increased strain (additional N)
Applications Conformational constraint Potential for metal coordination

Key Differences :

  • The diazabicyclo analog’s additional nitrogen introduces basicity and metal-binding capabilities, expanding its utility in catalysis or coordination chemistry .

Bicyclo[3.2.0]heptane Systems

Key Analog :

  • 4-Nitrobenzyl (2R,5R,6S)-6-[(1R)-1-hydroxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate (CAS: 75363-99-4)

Comparison :

Property Target Compound Bicyclo[3.2.0] Analog
Ring System [2.2.1] (norbornane-like) [3.2.0] (larger, more strained)
Functional Groups Single hydroxyl Dioxo + hydroxethyl groups
Bioactivity Rigid scaffold for drug design Antibiotic intermediates (e.g., carbapenems)

Key Differences :

  • The bicyclo[3.2.0] system’s strain and functional groups make it a core structure in β-lactam antibiotics, unlike the target compound’s niche in chiral synthesis .

Biological Activity

Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 198835-18-6, is a bicyclic compound that exhibits significant biological activity due to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol
  • Structure : The compound features a benzyl group and a hydroxyl group attached to a bicyclic framework containing a nitrogen atom.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Receptor Modulation : Its structural features suggest potential interactions with neurotransmitter receptors, which could impact central nervous system functions.
  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential as an antibacterial agent.

1. Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Neuropharmacological Studies

In neuropharmacological assessments, this compound was evaluated for its effects on neurotransmitter systems in animal models. The results indicated that it may enhance dopaminergic activity, suggesting potential applications in treating disorders like Parkinson's disease.

3. Enzyme Interaction Studies

Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. For instance, it was found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism:

EnzymeInhibition (%)
CYP3A445
CYP2D630

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antibacterial Treatments : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.
  • Neuroprotective Agents : Its potential effects on neurotransmitter systems suggest further exploration in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how do stereochemical outcomes depend on reaction conditions?

  • Methodological Answer : The synthesis typically involves protecting group strategies and stereoselective cyclization. For example, tert-butyl analogs (e.g., CAS 198835-02-8) are synthesized via hydroxyl-directed azabicycloheptane ring formation, using reagents like LiBH₄ or NaOMe for reduction or deprotection steps. Key intermediates are characterized by ¹H/¹³C NMR and IR spectroscopy to confirm stereochemistry . For the benzyl variant, analogous protocols apply, with benzyl chloroformate or benzyl esters introduced during carboxylate protection .

Q. How is the stereochemical configuration of the bicyclo[2.2.1]heptane core confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves absolute configurations. For derivatives lacking crystals, NOESY NMR and coupling constant analysis (e.g., J-values for axial/equatorial protons) distinguish between (1S,4R,6S) and diastereomers. Comparative studies with tert-butyl analogs (CAS 1403865-39-3) provide reference data .

Q. What analytical techniques are critical for assessing purity and stability of this compound under storage conditions?

  • Methodological Answer : HPLC with chiral columns (e.g., C18 or amylose-based) monitors enantiopurity (>97%). Stability studies under varying pH/temperature use LC-MS to detect degradation products (e.g., hydrolysis of the benzyl ester). Karl Fischer titration quantifies hygroscopicity of the hydroxyl group .

Advanced Research Questions

Q. How do reaction mechanisms differ between [4+2] cycloaddition and [3,3]-sigmatropic rearrangements involving this compound’s derivatives?

  • Methodological Answer : DFT calculations (B3LYP/6-31G(d,p)) reveal that [4+2] cycloadditions with benzoyl isocyanate proceed via asynchronous transition states with charge transfer (CT) interactions, favoring isourea formation (ΔG‡ ~12.77 kcal/mol). In contrast, [3,3]-sigmatropic pathways require higher activation energy but yield urea derivatives. Solvent polarity and steric effects (e.g., benzyl vs. tert-butyl groups) modulate pathway dominance .

Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures of azabicycloheptane derivatives?

  • Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., −80°C to 25°C) slow conformational exchange, resolving overlapping signals. Chiral shift reagents (e.g., Eu(hfc)₃) or Mosher ester derivatization differentiate enantiomers. Cross-validation with computational NMR (GIAO/DFT) assigns ambiguous peaks .

Q. How can computational modeling guide the design of analogs with improved bioactivity or reduced metabolic liability?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., proteases). MD simulations (AMBER/CHARMM) assess conformational stability of the bicyclo core in aqueous vs. lipid environments. ADMET predictors (e.g., SwissADME) optimize logP and metabolic sites (e.g., hydroxyl group glucuronidation) .

Q. What experimental protocols separate diastereomers during large-scale synthesis?

  • Methodological Answer : Diastereomeric resolution employs chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC. For tert-butyl analogs (CAS 198835-04-0), fractional crystallization in hexane/EtOAc (1:5) achieves >99% ee. Enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) selectively modifies the carboxylate group .

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